ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, sulfonyl group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate typically involves multiple steps, starting from commercially available reagents. The process often includes the formation of intermediate compounds through reactions such as sulfonylation, esterification, and piperidine ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of solvents and reagents would also be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
Ethyl 1-{N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
ethyl 1-[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O8S/c1-5-35-25(29)18-12-14-26(15-13-18)24(28)17-27(19-6-8-20(32-2)9-7-19)36(30,31)21-10-11-22(33-3)23(16-21)34-4/h6-11,16,18H,5,12-15,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDALAPQKRLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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